Hydroxypyruvaldehyde
Overview
Description
Hydroxypyruvaldehyde, also known as 3-Hydroxy-2-oxopropanal, is a ketoaldotriose, a 2-oxo aldehyde, and a primary alpha-hydroxy ketone . It is an organic compound used often as a reagent in organic synthesis . Its molecular formula is C3H4O3 and it has a molecular weight of 88.06 .
Synthesis Analysis
This compound can be synthesized through the oxidation of glycerol over a 0.5%Pd-0.5%Fe/SiO2 catalyst at ambient temperature in the presence of gaseous H2 and O2 . The exceptional catalytic performance was attributed to the in situ formation of highly reactive surface-bound oxygenated species, which promote the dehydrogenation on the alcohol .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as UV-Vis spectroscopy, which allows the determination of the physical and chemical properties of the specimen . The molecular formula of this compound is C3H4O3 .
Chemical Reactions Analysis
The organic residues formed through the thermal processing of CHOCHO + H reaction would be a mixture of this compound and methyl glyoxylate . These two solid organics are formed by an H-abstraction from glyoxal to form CHOCO radical which recombines to CH2OH and OCH3 radicals .
Physical And Chemical Properties Analysis
This compound has a boiling point of 175.4±23.0 °C (Predicted) and a density of 1.258±0.06 g/cm3 (Predicted) . Its pKa value is 12.21±0.10 (Predicted) and it has a LogP of -1.253 (est) .
Scientific Research Applications
1. Bioactive Marker in Pathophysiological Processes
Hydroxypyruvaldehyde, specifically 4-hydroxynonenal (HNE), has been extensively studied for its biological activities and methods of identification in cells and tissues. It is recognized as a reliable marker of oxidative stress and is implicated in various diseases, including Alzheimer's. HNE's presence in cells and tissues suggests it could be a critical factor linking genomics and proteomics (Žarković, 2003).
2. Photocatalytic Removal of Gaseous Formaldehyde
Research on hydroxyl-modified/Na-intercalated g-C3N4 has demonstrated its effectiveness in removing gaseous formaldehyde (HCHO) through adsorption and photocatalytic oxidation. This approach highlights the potential use of this compound derivatives in environmental applications, particularly in air purification (Hu et al., 2021).
3. Advanced Oxidation Processes
This compound is utilized in advanced oxidation processes for environmental remediation. A method involving dimethyl sulfoxide (DMSO) trapping and liquid chromatography has been developed to determine hydroxyl radicals in these processes, indicating its role in measuring and controlling environmental pollutants (Tai et al., 2004).
4. Catalyst for Formaldehyde Combustion
Hydroxyapatite, a catalyst containing this compound, has been reported to demonstrate excellent performance in the combustion of formaldehyde at room temperature. This application is significant for air pollution control and industrial processes (Xu et al., 2010).
5. Synthesis of Industrial Chemicals
Hydroxypivaldehyde, an intermediary form of this compound, is essential in producing neopentyl glycol, used in manufacturing polyesters, plasticizers, and synthetic resin paints. Its production via aldol addition of isobutyraldehyde to formaldehyde has significant industrial applications (Kleineberg et al., 2016).
Future Directions
properties
IUPAC Name |
3-hydroxy-2-oxopropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c4-1-3(6)2-5/h1,5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPAWRLRMTZCSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244211 | |
Record name | Hydroxypyruvaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
997-10-4 | |
Record name | Hydroxypyruvaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=997-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxypyruvaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRUVALDEHYDE, HYDROXY- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxypyruvaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCEROSONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE0T88WG0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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